molecular formula C23H24N2O6 B2637344 Fmoc-Dap(Alloc,Me) CAS No. 2389078-45-7

Fmoc-Dap(Alloc,Me)

Cat. No. B2637344
CAS RN: 2389078-45-7
M. Wt: 424.453
InChI Key: STVVYJFMPMCGKN-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Dap(Alloc,Me)” is a compound used in peptide synthesis . It is also known as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .


Synthesis Analysis

The synthesis of “Fmoc-Dap(Alloc,Me)” involves the use of Fmoc solid phase peptide synthesis . This method involves the attachment of the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .


Molecular Structure Analysis

The empirical formula of “Fmoc-Dap(Alloc,Me)” is C22H22N2O6 . Its molecular weight is 410.42 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Dap(Alloc,Me)” include the formation of amide bonds through the generation of an activated ester or by reaction with a coupling reagent .


Physical And Chemical Properties Analysis

“Fmoc-Dap(Alloc,Me)” is a solid compound . It is used in peptide synthesis . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “Fmoc-Dap(Alloc,Me)” in peptide synthesis involves the use of the Fmoc group as a protective group . The Fmoc group is removed during the synthesis process, allowing for the formation of peptide bonds .

Future Directions

“Fmoc-Dap(Alloc,Me)” is used in peptide synthesis where orthogonal to Fmoc- and Boc- side-chain protecting group is needed . Future research could focus on improving the efficiency of the synthesis process and exploring new applications of this compound in peptide synthesis .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVYJFMPMCGKN-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dap(Alloc,Me)

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